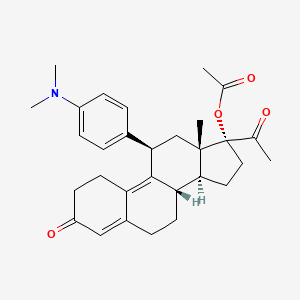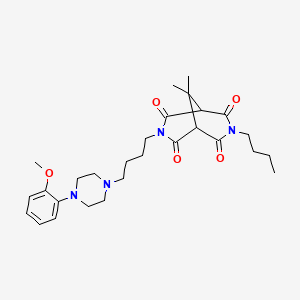
ユニコナゾール
概要
説明
ユニコナゾールは、主に植物成長調整剤として使用されるトリアゾール系化合物です。幅広い植物に有効で、植物の成長を促進する植物ホルモンであるジベレリンの生成を阻害することで機能します。 この阻害により、植物はよりコンパクトで頑丈になり、クロロフィル含有量が増加し、葉が濃くなる傾向があります .
2. 製法
合成経路と反応条件: ユニコナゾールは、4-クロロベンジルシアニドと1,2,4-トリアゾールを塩基性条件下で反応させて中間体を形成する多段階プロセスによって合成できます。 この中間体を次に、イソブチルマグネシウムクロリドとのグリニャール反応にかけ、その後加水分解してユニコナゾールが得られます .
工業生産方法: 工業的には、ユニコナゾールは同様の合成経路を使用して、より大規模に生産されます。このプロセスでは、反応条件を厳密に管理して、高い収率と純度を確保しています。 最終製品は通常、融点が152.1〜155.0℃の白色から淡褐色の粉末として得られます .
科学的研究の応用
Uniconazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of triazole derivatives on plant growth and development.
Biology: Uniconazole is employed in research to understand its impact on plant hormone regulation and stress responses.
Medicine: While primarily used in agriculture, uniconazole’s effects on hormone pathways make it a subject of interest in medical research for potential therapeutic applications.
Industry: Uniconazole is widely used in the agricultural industry to control plant growth, improve crop yield, and enhance stress tolerance in plants .
In Vivo
In vivo, uniconazole is used to study the effects of plant hormones on plant growth and development. It can be used to study the effects of auxin, gibberellins, and cytokinins on plant growth and development. Uniconazole can also be used to study the effects of environmental stressors on plants, such as drought and cold.
In Vitro
In vitro, uniconazole is used to study the biochemical and physiological effects of plant hormones. It can be used to study the effects of auxin, gibberellins, and cytokinins on plant metabolism and gene expression. Uniconazole can also be used to study the effects of environmental stressors on plant metabolism and gene expression.
作用機序
ユニコナゾールは、ジベレリン生合成に関与する酵素であるent-カウレンオキシダーゼを阻害することで効果を発揮します。この阻害はジベレリンレベルの低下につながり、その結果、植物は短く頑丈になります。 さらに、ユニコナゾールは、アブシジン酸やサイトカイニンなどの他のホルモン経路にも影響を与え、その成長調節特性にさらに寄与しています .
類似化合物:
パクロブトラゾール: 同様の作用機序を持つ、別のトリアゾール系植物成長調整剤。
フルプリミドール: ジベレリン生合成を阻害する、植物成長調整剤。
ユニコナゾールの独自性: ユニコナゾールは、高い効力とさまざまな植物種に対する幅広いスペクトル活性により、独特です。 特に、ストレス耐性を高め、光合成効率を向上させるため、研究と農業の両方の用途において貴重なツールとなっています .
生物活性
Uniconazole has been shown to have a variety of biological activities, including the inhibition of plant growth and the inhibition of plant hormone activity. It has also been shown to have anti-fungal and anti-bacterial activity.
Biochemical and Physiological Effects
Uniconazole has been shown to have a variety of biochemical and physiological effects on plants. It has been shown to inhibit the activity of auxin, gibberellins, and cytokinins, which can lead to the inhibition of plant growth and development. Uniconazole has also been shown to inhibit the activity of enzymes involved in plant metabolism, such as those involved in the synthesis of proteins and lipids.
実験室実験の利点と制限
Uniconazole is a valuable tool for scientists studying plant physiology and biochemistry due to its ability to inhibit plant growth without causing any adverse side effects. It is also relatively easy to synthesize and purify, making it a convenient tool for laboratory experiments. One limitation of uniconazole is that it is not as potent as some other compounds, such as gibberellic acid, which can be used to study plant growth and development.
将来の方向性
There are a number of potential future directions for research on uniconazole. These include further studies of its pharmacodynamic properties, including its effects on plant metabolism and gene expression. Additionally, further studies could be conducted to determine the effects of uniconazole on other organisms, such as insects and bacteria. Uniconazole could also be used as a tool to study the effects of environmental stressors on plants, such as drought and cold. Finally, further studies could be conducted to investigate the potential therapeutic applications of uniconazole, such as its use in the treatment of plant diseases.
Safety and Hazards
生化学分析
Biochemical Properties
Uniconazole plays a significant role in biochemical reactions. It interacts with enzymes and other biomolecules, affecting their function and activity. For instance, Uniconazole has been found to increase the activities of superoxide dismutase and peroxidase in bananas under cold stress . These enzymes play crucial roles in the plant’s response to stress, suggesting that Uniconazole may enhance the plant’s ability to cope with adverse conditions .
Cellular Effects
Uniconazole has various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Uniconazole treatment has been shown to significantly inhibit hypocotyl elongation in flowering Chinese cabbage seedlings . This effect is attributed to the significant impact of Uniconazole on the “phenylpropanoid biosynthesis” pathway .
Molecular Mechanism
Uniconazole exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, Uniconazole has been found to decrease lignin content by repressing the BrbZIP39–BrPAL4 module-mediated phenylpropanoid biosynthesis, leading to the dwarfing of flowering Chinese cabbage seedlings .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Uniconazole change over time. It has been observed that Uniconazole treatment can significantly reduce the production and accumulation of thiobarbituric acid reactive substances (TBARS) in the leaves and roots of potted P. lactiflora, thereby increasing the adaptability of potted P. lactiflora to the environment .
Dosage Effects in Animal Models
While Uniconazole is primarily used in plants, its effects in animal models at different dosages have been studied. For instance, in zebrafish, the acute toxicity of Uniconazole was found to be enantioselective, with the ®-Uniconazole possessing 1.16-fold greater acute toxicity than the (S)-enantiomer .
Metabolic Pathways
Uniconazole is involved in several metabolic pathways. For instance, it has been found to significantly affect the “phenylpropanoid biosynthesis” pathway . In this pathway, Uniconazole remarkably downregulates one member of the portal enzyme gene family, named BrPAL4, which is related to lignin biosynthesis .
Transport and Distribution
Uniconazole is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation. For example, Uniconazole effectively reduced root proportion in the 0–20 cm soil layer and increased root proportion in the 20–60 cm soil layer in mung bean plants .
Subcellular Localization
Given its role in inhibiting the production of gibberellins , it is likely that Uniconazole localizes to areas of the cell where these hormones are synthesized.
準備方法
Synthetic Routes and Reaction Conditions: Uniconazole can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl cyanide with 1,2,4-triazole under basic conditions to form the intermediate compound. This intermediate is then subjected to a Grignard reaction with isobutylmagnesium chloride, followed by hydrolysis to yield uniconazole .
Industrial Production Methods: In industrial settings, uniconazole is produced using similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white to light brown powder with a melting point of 152.1–155.0 °C .
化学反応の分析
反応の種類: ユニコナゾールは、次のようなさまざまな化学反応を起こします。
酸化: ユニコナゾールは酸化されて対応する酸化物が生成されることがあります。
還元: 特定の条件下で還元されて、還元された形態が生成されることがあります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
生成される主な生成物: これらの反応から生成される主な生成物には、ユニコナゾールのさまざまな酸化体、還元体、置換誘導体があり、これらは異なる生物活性と用途を持つ場合があります .
4. 科学研究への応用
ユニコナゾールは、幅広い科学研究への応用を持っています。
化学: トリアゾール誘導体の植物の成長と発達への影響を調べるためのモデル化合物として使用されます。
生物学: ユニコナゾールは、植物ホルモン調節とストレス応答への影響を理解するための研究で使用されます。
医学: 主に農業で使用されていますが、ユニコナゾールのホルモン経路への影響は、潜在的な治療用途を目的とした医学研究の対象となっています。
産業: ユニコナゾールは、植物の成長を制御し、作物の収量を増やし、植物のストレス耐性を高めるために、農業産業で広く使用されています .
特性
IUPAC Name |
(E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWVFADWVLCOPU-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032505 | |
| Record name | (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83657-22-1 | |
| Record name | Uniconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uniconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (βE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UNICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4ATA06H50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does uniconazole exert its growth-regulating effects in plants?
A1: Uniconazole acts as a plant growth retardant by inhibiting gibberellin biosynthesis. [, , ] Gibberellins are plant hormones that play a crucial role in promoting stem elongation. By suppressing gibberellin production, uniconazole leads to shorter internodes, resulting in more compact plants. [, ]
Q2: What are the downstream effects of uniconazole treatment on plant physiology?
A2: Uniconazole treatment has been shown to influence various physiological processes in plants, including:
- Increased chlorophyll content: Uniconazole can enhance chlorophyll concentration in leaves, potentially leading to improved photosynthetic efficiency. [, , ]
- Modified root architecture: Uniconazole application can promote lateral root development and increase root biomass, potentially enhancing nutrient and water uptake. [, ]
- Enhanced stress tolerance: Studies suggest that uniconazole can improve plant tolerance to abiotic stresses, such as drought and salinity, by modulating antioxidant enzyme activities and osmolyte accumulation. [, , , ]
Q3: What is the molecular formula and weight of uniconazole?
A3: The molecular formula of uniconazole is C15H18ClN3O, and its molecular weight is 291.77 g/mol.
Q4: Is there any spectroscopic data available for uniconazole?
A4: While the provided research papers don't delve into detailed spectroscopic data, standard analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely employed for the characterization of uniconazole.
Q5: How does the effectiveness of uniconazole vary with different application methods?
A5: The efficacy of uniconazole is influenced by the application method. Research indicates that: * Foliar sprays: Generally effective for height control, but efficacy can be influenced by spray volume and coverage. [, ] * Soil drenches: Can provide longer-lasting growth control compared to foliar sprays. [, ] * Substrate incorporation: Controlled-release formulations incorporated into the growing medium can provide consistent growth regulation over time. [, ]
Q6: Does uniconazole exhibit any catalytic properties in biological systems?
A6: Uniconazole is not known to possess catalytic properties in biological systems. Its primary mode of action is the inhibition of a specific enzyme involved in gibberellin biosynthesis, rather than catalyzing a chemical reaction.
Q7: Have computational methods been used to study uniconazole and its interactions?
A7: The provided research primarily focuses on experimental investigations. While not explicitly discussed, computational chemistry techniques like molecular docking and QSAR modeling could be valuable tools to further investigate the interaction of uniconazole with its target enzyme and explore structure-activity relationships.
Q8: How do structural modifications of uniconazole affect its biological activity?
A8: While specific SAR studies are not presented in the provided research, it is generally understood that alterations to the triazole ring or the side chain of uniconazole can significantly influence its activity and selectivity.
Q9: What are the key considerations for formulating uniconazole for different applications?
A9: Uniconazole formulations need to consider factors like stability, solubility, and release kinetics. Different formulations, such as emulsifiable concentrates, wettable powders, and controlled-release granules, are available to suit specific application methods and requirements. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(2R,3S,4S,5R,6S)-2-hydroxy-6-[(1R)-1-[(2S,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1683383.png)
![Methanesulfonamide, N-[4-[1-hydroxy-2-[4-(4-pyridinyl)-1-piperazinyl]ethyl]phenyl]-](/img/structure/B1683384.png)
![[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1683385.png)

![(2S,8S,15R,22S,25S,26R)-8-Benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B1683388.png)




